molecular formula C9H16FNO2 B12311364 Ethyl 4-ethyl-3-fluoropyrrolidine-3-carboxylate

Ethyl 4-ethyl-3-fluoropyrrolidine-3-carboxylate

Cat. No.: B12311364
M. Wt: 189.23 g/mol
InChI Key: APHDAVCXISSMNJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-ethyl-3-fluoropyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-ethyl-3-fluoropyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-ethyl-3-fluoropyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 4-ethyl-3-fluoropyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the pyrrolidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Ethyl 3-fluoropyrrolidine-3-carboxylate
  • Ethyl 4-ethylpyrrolidine-3-carboxylate
  • Ethyl 3-chloropyrrolidine-3-carboxylate

Comparison: Ethyl 4-ethyl-3-fluoropyrrolidine-3-carboxylate is unique due to the presence of both an ethyl group and a fluorine atom on the pyrrolidine ring. This combination can significantly influence its chemical reactivity and biological activity compared to similar compounds. The fluorine atom, in particular, can enhance the compound’s stability and binding affinity, making it a valuable candidate for various applications .

Properties

Molecular Formula

C9H16FNO2

Molecular Weight

189.23 g/mol

IUPAC Name

ethyl 4-ethyl-3-fluoropyrrolidine-3-carboxylate

InChI

InChI=1S/C9H16FNO2/c1-3-7-5-11-6-9(7,10)8(12)13-4-2/h7,11H,3-6H2,1-2H3

InChI Key

APHDAVCXISSMNJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC1(C(=O)OCC)F

Origin of Product

United States

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